molecular formula C23H24N2O2 B11925093 tert-Butyl (4-(diphenylamino)phenyl)carbamate CAS No. 1207595-75-2

tert-Butyl (4-(diphenylamino)phenyl)carbamate

Cat. No.: B11925093
CAS No.: 1207595-75-2
M. Wt: 360.4 g/mol
InChI Key: HHBRXGRQLHULLU-UHFFFAOYSA-N
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Description

tert-Butyl (4-(diphenylamino)phenyl)carbamate (CAS 1207595-75-2) is a carbamate derivative with a molecular formula of C23H24N2O2 and a molecular weight of 360.45 g/mol . This compound features a triphenylamine core structure, a common motif in materials science, protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone in synthetic organic and medicinal chemistry, widely used for the protection of amine functionalities due to its stability under a range of conditions and its susceptibility to removal under mild acidic conditions . While the specific research applications for this compound are not fully detailed in the literature, its structure suggests significant potential. Phenylcarbamate compounds, in general, are known for their stability and serve as valuable synthons in organic synthesis . They can be utilized in chemoselective reactions to form ureas, which are important motifs in the development of bioactive molecules and organic materials . The triphenylamine moiety is often investigated for its electronic properties, making this compound a potential intermediate in the synthesis of compounds for materials science research, such as organic semiconductors or hole-transporting materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207595-75-2

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl N-[4-(N-phenylanilino)phenyl]carbamate

InChI

InChI=1S/C23H24N2O2/c1-23(2,3)27-22(26)24-18-14-16-21(17-15-18)25(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17H,1-3H3,(H,24,26)

InChI Key

HHBRXGRQLHULLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis
tert-Butyl (4-(diphenylamino)phenyl)carbamate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The carbamate functional group allows for various modifications, enhancing the compound's utility in synthetic pathways.

Synthetic Routes
The synthesis typically involves the reaction of diphenylamine with tert-butyl chloroformate under basic conditions. This method is favored for its efficiency and ability to produce high yields of the desired product.

Biological Applications

Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Its structure suggests that it can interact with specific biological targets, making it suitable for studying enzyme inhibition mechanisms. For instance, research has indicated that derivatives of this compound can inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

Anti-inflammatory Activity
Case studies have demonstrated that this compound exhibits anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The percentage of inhibition ranged from 39% to 54%, indicating its potential for therapeutic applications in treating inflammatory diseases.

Industrial Applications

Agrochemical Development
In the agrochemical sector, this compound is explored for its potential use in developing herbicides and pesticides. Its chemical structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cyclooxygenase
Anti-inflammatory39% - 54% inhibition in rat models

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Reaction with chloroformateReaction of diphenylamine with tert-butyl chloroformateHigh

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of this compound using a rat model. The results indicated a significant reduction in paw edema compared to controls, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 2: Enzyme Interaction
Research focused on the interaction between this compound and cyclooxygenase enzymes revealed insights into its mechanism of action as an inhibitor. Docking studies provided further understanding of binding affinity and specificity, supporting its role in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Yields : Fluorinated and cyclopropyl-substituted derivatives (e.g., 5p, 97% yield) show higher synthetic efficiency compared to thiophene-containing analogs (18a, 40% yield), likely due to steric and electronic effects .
  • Substituent Impact : Halogenation (e.g., chloro in 4j) and heterocyclic moieties (e.g., benzoxazole in 4j) enhance biological activity but may complicate synthesis .

Physicochemical Properties

Physical properties such as melting points and molecular weights vary significantly with substituents:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Reference
tert-Butyl (4-(diphenylamino)phenyl)carbamate ~353.4 (calculated) N/A
tert-Butyl (4-((4-((5-methoxybenzo[d]oxazol-2-yl)amino)phenyl)amino)-...)carbamate (4g) ~439.5 190–192
tert-Butyl (2-(4-(4-(thiophen-3-yl)benzamido)phenyl)cyclopropyl)carbamate (18a) ~434.17 >287
tert-Butyl (4-chlorophenethyl)carbamate 255.74 N/A

Key Observations :

  • Thermal Stability : Thiophene-containing 18a exhibits exceptional thermal stability (m.p. >287°C), critical for high-temperature applications .
  • Molecular Weight : Larger molecules (e.g., 4g, 439.5 g/mol) may face solubility challenges in drug formulation compared to simpler analogs like 4-chlorophenethyl derivatives (255.74 g/mol) .
Organic Electronics :
  • DPA-TRZ (a triazine derivative with diphenylamino groups) demonstrates an external quantum efficiency (EQE) of ~20% in OLEDs, comparable to PXZ-TRZ analogs. The diphenylamino group enhances hole-transport properties, critical for electroluminescent performance .
Medicinal Chemistry :
  • BACE1 Inhibitors : Fluorinated carbamates (e.g., 5k, 5l) show moderate to high yields (61–85%) and potent inhibitory activity against β-secretase, a target in Alzheimer’s disease .
  • Anti-Inflammatory Agents : Benzoxazole derivatives (e.g., 4h, 4i) suppress LPS-induced inflammation, with methoxy and halogen substituents modulating potency .

Biological Activity

Introduction

tert-Butyl (4-(diphenylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a diphenylamino moiety. The structure can be represented as follows:

C1H14N2O2\text{C}_1\text{H}_{14}\text{N}_2\text{O}_2

This compound's unique structure contributes to its interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The carbamate group may undergo hydrolysis, releasing active intermediates that interact with specific enzymes or receptors. This interaction can lead to:

  • Inhibition of inflammatory pathways : By targeting cyclooxygenase enzymes, it may exhibit anti-inflammatory effects.
  • Anticancer properties : The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators.

1. Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
4aMCF-75.85
4iHepG23.0
4jA5497.49

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vivo studies demonstrated that derivatives exhibited promising anti-inflammatory activity, comparable to standard drugs like indomethacin:

CompoundPercentage Inhibition (%)
4a54.24
4i39.02

These findings indicate the compound's potential in treating inflammatory conditions .

Study on Anti-inflammatory Activity

In a study involving carrageenan-induced rat paw edema, several carbamate derivatives were synthesized and screened for their anti-inflammatory effects. The results showed significant inhibition of edema, suggesting a strong therapeutic potential for managing inflammation .

Anticancer Screening

A comprehensive screening of various phenylcarbamate derivatives highlighted their effectiveness against multiple cancer cell lines. The study utilized molecular docking simulations to elucidate the binding interactions between these compounds and target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for tert-Butyl (4-(diphenylamino)phenyl)carbamate, and how can reaction efficiency be maximized?

  • Methodological Answer :

  • Step 1 : Use tert-butyl chloroformate and 4-(diphenylamino)aniline derivatives as starting materials. React in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
  • Step 2 : Add a base (e.g., triethylamine) dropwise to neutralize HCl byproducts and drive the reaction forward. Maintain temperatures between 0–5°C during addition to minimize side reactions .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Typical reaction times range from 4–12 hours.
  • Efficiency Tips : Optimize solvent polarity (e.g., DCM for faster kinetics) and use excess tert-butyl chloroformate (1.2–1.5 equiv.) to ensure complete conversion .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) if handling powdered forms .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust. Ensure local exhaust ventilation is operational .
  • Storage : Store in sealed containers at room temperature (RT), protected from moisture and direct sunlight. Incompatible with strong acids/bases and oxidizing agents .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Stability Tests :
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .
  • Critical Factors : Avoid prolonged exposure to moisture (>60% humidity) and temperatures >40°C. Use desiccants in storage containers .

Advanced Research Questions

Q. How can computational methods be integrated with experimental approaches to optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA is recommended .
  • Step 2 : Apply machine learning (ML) to predict optimal reaction conditions (solvent, catalyst, temperature) from historical data. Platforms like ICReDD’s reaction path search methods can narrow experimental parameters .
  • Step 3 : Validate predictions with small-scale experiments. Adjust computational models based on empirical yield and purity data .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Strategy 1 : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Strategy 2 : Analyze structural analogs for substituent effects. For example, compare the diphenylamino group’s electron-donating capacity with nitro or chloro substituents using Hammett plots .
  • Strategy 3 : Perform meta-analyses of literature data to identify trends in IC50 values or selectivity indices .

Q. How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Mechanistic Insight : The diphenylamino group is electron-rich, activating the phenyl ring toward electrophilic substitution. Substituents like halogens or nitro groups alter resonance effects, impacting reaction rates .
  • Experimental Design :
  • Step 1 : Synthesize derivatives with varying substituents (e.g., -F, -NO2) at the para position.
  • Step 2 : Measure reaction kinetics (e.g., hydrolysis rates) under controlled conditions. Correlate with Hammett σ values or DFT-calculated charge densities .

Q. What are the key mechanistic considerations for the carbamate group in this compound during hydrolysis or other nucleophilic reactions?

  • Methodological Answer :

  • Reaction Pathway : The carbamate group undergoes nucleophilic attack at the carbonyl carbon. Tert-butyl groups act as steric hindrance, slowing hydrolysis compared to methyl or ethyl carbamates .
  • Catalysis : Use acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/MeOH) conditions to cleave the carbamate. Monitor intermediates via LC-MS .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while protic solvents favor elimination side reactions .

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